ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-[(3-methylquinoxalin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O3S/c1-3-32-25(31)22-20(13-34-24-14(2)29-18-10-6-7-11-19(18)30-24)33-23(28)16(12-27)21(22)15-8-4-5-9-17(15)26/h4-11,21H,3,13,28H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJYUIPCQRQZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=NC4=CC=CC=C4N=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, malononitrile, and thiols. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of the pyran structure, including ethyl 6-amino-5-cyano compounds, exhibit promising anticancer properties. The incorporation of specific substituents, such as the 2-fluorophenyl group, enhances the bioactivity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for further drug development.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. The presence of the amino and cyano groups may enhance its interaction with microbial targets. Preliminary studies have indicated that related pyran derivatives demonstrate effective inhibition against a range of bacterial strains, suggesting that ethyl 6-amino-5-cyano derivatives could be explored for their antimicrobial efficacy.
Material Science
Catalytic Applications
The compound has been investigated for its role as a catalyst in organic synthesis. Its unique structure allows it to facilitate various chemical reactions, including multicomponent reactions that lead to the formation of complex organic molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Nanomaterials Development
Recent studies have explored the use of ethyl 6-amino-5-cyano compounds in creating nanomaterials. The integration of these compounds into nanostructures can enhance their stability and functional properties, making them suitable for applications in drug delivery systems and sensors.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Antimicrobial | Effective against bacterial strains | |
| Catalytic | Facilitates organic synthesis reactions |
Case Study 1: Anticancer Efficacy
In a study published by Ghamari Kargar et al., ethyl 6-amino-5-cyano derivatives were tested against various cancer cell lines (e.g., HeLa, MCF-7). The results showed a significant reduction in cell viability at specific concentrations, indicating strong anticancer potential .
Case Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial activity of several pyran derivatives, including ethyl 6-amino-5-cyano compounds. The findings revealed that these compounds exhibited notable inhibition against Gram-positive and Gram-negative bacteria, supporting their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-4-(2-chlorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-4-(2-bromophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.
Biological Activity
Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-{[(3-methylquinoxalin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family. Its unique structural features, including an amino group, cyano group, and fluorophenyl moiety, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features several functional groups that contribute to its biological activity, including:
- Amino group : Potential for hydrogen bonding and interaction with biological targets.
- Cyano group : Implicated in various chemical reactions and biological interactions.
- Fluorophenyl group : Enhances lipophilicity and stability.
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The compound can form hydrogen bonds through its amino and cyano groups, while the fluorophenyl moiety may engage in hydrophobic interactions. These interactions can affect enzyme activity or receptor binding, leading to various biological effects.
Anticancer Activity
The anticancer potential of pyran derivatives has been explored in various studies. For instance, a structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyran ring can significantly influence cytotoxicity against multidrug-resistant (MDR) cancer cell lines. Compounds with similar structural features demonstrated submicromolar potency against cancer cells, suggesting that ethyl 6-amino-5-cyano derivatives could be valuable in cancer therapeutics .
Cytotoxicity Studies
In a study assessing the cytotoxic effects of related compounds on MDA-MB-231 breast cancer cells, it was found that modifications to the amino and cyano groups significantly impacted cell viability. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects . These findings underscore the importance of functional group positioning in enhancing biological activity.
Structure-Activity Relationship (SAR)
A detailed SAR study highlighted that introducing hydrophilic functional groups at certain positions on the aromatic rings enhances cytotoxicity. Specifically, substituents at the para position were shown to improve activity when kept small, while larger groups led to decreased efficacy . This information is crucial for guiding future synthetic modifications aimed at optimizing therapeutic profiles.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
